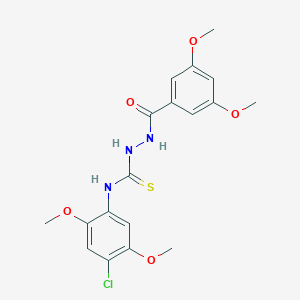
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide, also known as CDMB-HyTT, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to have several biochemical and physiological effects in various scientific research studies. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for scientific research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide and its potential as a therapeutic agent for various diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in humans.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thiosemicarbazide to produce the intermediate 4-chloro-2,5-dimethoxyphenyl)-hydrazinecarbothioamide. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been reported in various scientific research studies, and the purity of the compound has been confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been the subject of several scientific research studies due to its potential therapeutic applications. One study investigated the anti-tumor activity of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in human breast cancer cells and found that the compound inhibited cell proliferation and induced apoptosis. Another study reported that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide exhibited anti-inflammatory activity in a rat model of acute lung injury. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to have potential as an anti-microbial agent, with activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
Produktname |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide |
|---|---|
Molekularformel |
C18H20ClN3O5S |
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(3,5-dimethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C18H20ClN3O5S/c1-24-11-5-10(6-12(7-11)25-2)17(23)21-22-18(28)20-14-9-15(26-3)13(19)8-16(14)27-4/h5-9H,1-4H3,(H,21,23)(H2,20,22,28) |
InChI-Schlüssel |
RSKFKUHBBAHTMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)




![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)


![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)
![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)



